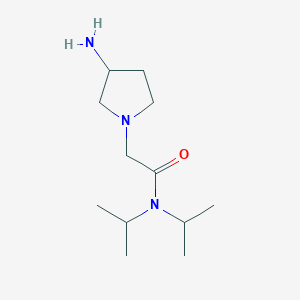
2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide
Overview
Description
The compound “2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to obtain compounds for the treatment of various diseases .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The reaction conditions and the synthetic strategies used can greatly influence the properties and potential applications of the resulting compounds .Molecular Structure Analysis
The pyrrolidine ring in the molecule is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, including functionalization of the pyrrolidine ring . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine derivatives can have varied physicochemical parameters, which can be modified to obtain the best ADME/Tox results for drug candidates .Scientific Research Applications
Enantioselective Synthesis and Catalytic Applications
Enantioselective Synthesis of γ-Aminobutyric Acid Derivatives Reznikov, Golovin, and Klimochkin (2013) explored a synthetic approach to derive γ-aminobutyric acid derivatives, crucial for neurological functionalities. Their study successfully generated an asymmetric center, vital in pharmaceuticals for specific drug interactions. This research illustrates a foundational application of 2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide in the field of synthetic organic chemistry, setting a precedent for developing pharmaceutical compounds with precise structural and functional characteristics (Reznikov, Golovin, & Klimochkin, 2013).
Catalysis in Asymmetric Synthesis Yoon, Ha, Kim, and Lee (2010) highlighted the conjugate addition of amines to chiral methyl cis-3-aziridin-2-yl-acrylates. The process facilitated the asymmetric synthesis of significant compounds like 4amino-5-methylpyrrolidin-2-one and 3,4-diaminopentanoate, crucial in drug development. The research underscores the compound's role in catalyzing asymmetric synthesis, leading to the formation of biologically active molecules with applications in medicinal chemistry (Yoon, Ha, Kim, & Lee, 2010).
Synthesis of Novel Compounds and Chemical Transformations Tang, Ruan, Ye, and Huang (2005) presented a carbanionic approach to develop trans-(2R,3S)-2-substituted 3-aminopyrrolidines, highlighting the compound's utility in creating structurally complex and biologically significant molecules. This study provides insights into the adaptability of this compound in synthesizing diverse chemical entities, broadening its applicability in various scientific fields (Tang, Ruan, Ye, & Huang, 2005).
Chemical Transformations and Biological Interactions
Transformation into N-Substituted Derivatives Kostyuchenko, Shulishov, Rafikov, Novichkov, Dokichev, and Tomilov (2009) detailed the transformation of 3-aminopyrrolidin-2-ones into azomethines and N-substituted derivatives. The ability to derive varied derivatives underscores the compound's versatility in chemical transformations, crucial for developing new materials or drugs with specific properties (Kostyuchenko, Shulishov, Rafikov, Novichkov, Dokichev, & Tomilov, 2009).
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pyrrolidine ring, such as this one, are often used in medicinal chemistry to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives have been associated with various biological activities, suggesting that they may interact with their targets in a way that induces changes in cellular processes .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Future Directions
Biochemical Analysis
Biochemical Properties
2-(3-aminopyrrolidin-1-yl)-N,N-diisopropylacetamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring in the compound can interact with enzymes that have binding sites for nitrogen-containing heterocycles . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially altering their function and affecting various biochemical pathways .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in signal transduction pathways, affecting how cells respond to external stimuli . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins . These effects can alter cellular metabolism, potentially impacting cell growth, differentiation, and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzymes and proteins, leading to inhibition or activation of their activity . For example, it may inhibit enzymes involved in metabolic pathways by fitting into their active sites and preventing substrate binding . Alternatively, it could activate certain proteins by stabilizing their active conformations. These interactions can lead to changes in gene expression, as the compound may influence transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular function, such as alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological activity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in these pathways, potentially altering metabolic flux and metabolite levels . The compound’s interaction with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the compound’s accumulation and distribution, affecting its overall biological effects .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological activity .
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-9(2)15(10(3)4)12(16)8-14-6-5-11(13)7-14/h9-11H,5-8,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZFHEQWJLSOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


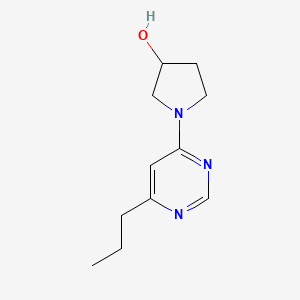
![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)
![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)
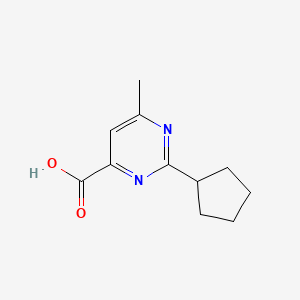
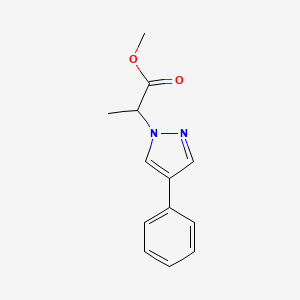
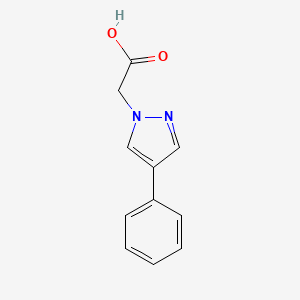
![1-{[(Propan-2-yl)amino]methyl}cyclopentan-1-ol](/img/structure/B1468039.png)

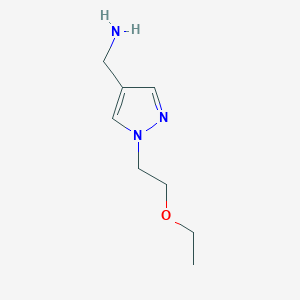
![1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468043.png)
![1-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468044.png)
![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![3-{1-[(Tert-butoxycarbonyl)amino]-1-methylethyl}-5-(trifluoromethyl)benzoic acid](/img/structure/B1468049.png)
